2-Bromo-6-(trifluoromethyl)pyrazine
Overview
Description
2-Bromo-6-(trifluoromethyl)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2 It is a pyrazine derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)pyrazine typically involves the bromination of 6-(trifluoromethyl)pyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(trifluoromethyl)pyrazine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.
Reduction Reactions: The major product is 6-(trifluoromethyl)pyrazine.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(trifluoromethyl)pyridine: Another closely related compound with a pyridine ring.
Uniqueness: 2-Bromo-6-(trifluoromethyl)pyrazine is unique due to the combination of the bromine atom and the trifluoromethyl group on the pyrazine ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJZLJSTLNVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719195 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197237-95-8 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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